

# A Comprehensive Technical Guide to the PPARα Agonist K-111

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | K-111    |           |
| Cat. No.:            | B1673201 | Get Quote |

This technical guide provides an in-depth overview of the chemical and biological properties of **K-111**, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

## **Chemical Structure and Properties of K-111**

**K-111** is chemically known as 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid. It is a synthetic compound that has been investigated for its potential therapeutic effects in metabolic disorders.

#### Chemical Identity:

| Identifier        | Value                                           |
|-------------------|-------------------------------------------------|
| IUPAC Name        | 2,2-dichloro-12-(4-chlorophenyl)dodecanoic acid |
| Synonyms          | K-111, BM 17.0744                               |
| CAS Number        | 221564-97-2                                     |
| Molecular Formula | C18H25Cl3O2                                     |
| Molecular Weight  | 379.75 g/mol                                    |

#### Chemical Structure:





## Mechanism of Action: PPARα Signaling Pathway

**K-111** exerts its biological effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ), a ligand-activated transcription factor. PPAR $\alpha$  is a key regulator of lipid and glucose metabolism.

Upon binding of an agonist like **K-111**, PPAR $\alpha$  forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and  $\beta$ -oxidation, leading to a reduction in circulating triglycerides and an improvement in overall lipid profiles.





Click to download full resolution via product page

**Figure 1:** PPARα Signaling Pathway Activation by **K-111**.

## **Quantitative Data from Preclinical Studies**

A key study investigated the effects of **K-111** in obese, hypertriglyceridemic, and insulinresistant rhesus monkeys. The animals were treated with vehicle and three different doses of **K-111** (1, 3, and 10 mg/kg/day) for four weeks at each dose. The following tables summarize the key findings.

Table 1: Effect of K-111 on Body Weight and Plasma Triglycerides in Rhesus Monkeys

| Treatment Group | Dose (mg/kg/day) | Change in Body<br>Weight (%) | Change in Plasma<br>Triglycerides (%) |
|-----------------|------------------|------------------------------|---------------------------------------|
| Vehicle         | 0                | +1.2 ± 0.5                   | +5.0 ± 10.2                           |
| K-111           | 1                | -1.5 ± 0.6                   | -25.3 ± 8.1                           |
| K-111           | 3                | -3.8 ± 0.8                   | -45.1 ± 7.5                           |
| K-111           | 10               | -5.2 ± 1.1                   | -58.2 ± 6.9                           |

<sup>\*</sup>p < 0.05, \*\*p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of K-111 on Insulin Sensitivity in Rhesus Monkeys



| Treatment Group | Dose (mg/kg/day) | Glucose Infusion Rate<br>(mg/kg/min) |
|-----------------|------------------|--------------------------------------|
| Vehicle         | 0                | 4.5 ± 0.7                            |
| K-111           | 1                | 6.8 ± 1.1                            |
| K-111           | 3                | 8.9 ± 1.3                            |
| K-111           | 10               | 9.5 ± 1.5                            |

p < 0.05, \*\*p < 0.01 vs.

Vehicle. Data are presented as

mean ± SEM.

## Experimental Protocols Synthesis of K-111 (Hypothetical Route)

A detailed, publicly available synthesis protocol for **K-111** is not readily found in the scientific literature. However, based on the synthesis of structurally related long-chain carboxylic acids, a plausible synthetic route is proposed below. This serves as a conceptual workflow.



Click to download full resolution via product page

Figure 2: Conceptual Synthesis Workflow for K-111.

#### Methodology:

 Grignard Reaction: 4-chlorobenzyl bromide is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. This is then reacted with 10-bromodecan-1-ol to yield 11-(4-chlorophenyl)undecan-1-ol.



- Oxidation: The primary alcohol, 11-(4-chlorophenyl)undecan-1-ol, is oxidized to the carboxylic acid, 11-(4-chlorophenyl)undecanoic acid, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.
- α,α-Dichlorination: The carboxylic acid is then subjected to dichlorination at the alphaposition. This can be achieved using reagents like thionyl chloride in the presence of a catalyst or phosphorus pentachloride.
- Purification: The final product, **K-111**, is purified using standard techniques such as column chromatography and/or recrystallization to yield the pure compound.

## **In Vitro PPARα Activation Assay**

This protocol describes a cell-based reporter assay to determine the agonist activity of **K-111** on human PPAR $\alpha$ .

#### Materials:

- HEK293T cells
- pBIND-hPPARα LBD (expression vector for a fusion protein of GAL4 DNA binding domain and human PPARα ligand-binding domain)
- pGL5-luc (reporter vector with a GAL4 upstream activation sequence and a luciferase reporter gene)
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium (DMEM with 10% FBS)
- K-111 (test compound)
- GW7647 (positive control, known PPARα agonist)
- Luciferase assay system
- Luminometer







#### Methodology:

- Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the pBIND-hPPARα LBD and pGL5-luc plasmids using a suitable transfection reagent.
- Compound Treatment: After 24 hours of transfection, the medium is replaced with a fresh medium containing various concentrations of K-111 or the positive control, GW7647. A vehicle control (e.g., DMSO) is also included.
- Incubation: The cells are incubated with the compounds for 24 hours.
- Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured using a luciferase assay system and a luminometer.
- Data Analysis: The relative light units (RLU) are plotted against the compound concentration, and the EC<sub>50</sub> value (the concentration at which 50% of the maximal response is observed) is calculated to determine the potency of **K-111** as a PPARα agonist.





Click to download full resolution via product page

**Figure 3:** In Vitro PPARα Activation Assay Workflow.



### Conclusion

**K-111** is a potent PPARα agonist with a clear mechanism of action and demonstrated efficacy in preclinical models for improving dyslipidemia and insulin resistance. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader class of PPARα agonists. Further investigation into its synthesis and clinical application is warranted.

• To cite this document: BenchChem. [A Comprehensive Technical Guide to the PPARα Agonist K-111]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673201#what-is-the-chemical-structure-of-k-111]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com